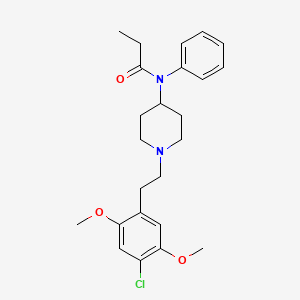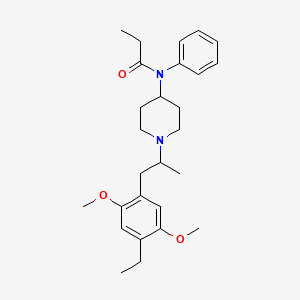
N-(3C-B-fly) Fentanyl hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3C-B-fly) Fentanyl (hydrochloride): is a synthetic opioid that belongs to the phenethylamine class. It is structurally similar to known opioids and is categorized as a Schedule I compound in the United States, indicating its high potential for abuse and lack of accepted medical use . This compound is primarily used for research and forensic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3C-B-fly) Fentanyl (hydrochloride) involves several steps, starting from basic organic compounds. The general synthetic route includes:
Formation of the 3C-B-fly core: This involves the cyclization of a suitable precursor to form the tetrahydrobenzo[1,2-b:4,5-b’]difuran core.
Attachment of the Fentanyl moiety: The core structure is then functionalized to introduce the fentanyl side chain, typically through a series of substitution and coupling reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of N-(3C-B-fly) Fentanyl (hydrochloride) would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This typically involves:
Batch or continuous flow reactors: To control reaction conditions precisely.
Purification steps: Including crystallization, filtration, and chromatography to ensure high purity.
Quality control: Rigorous testing to meet regulatory standards.
化学反应分析
Types of Reactions
N-(3C-B-fly) Fentanyl (hydrochloride) can undergo various chemical reactions, including:
Oxidation: Typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
N-(3C-B-fly) Fentanyl (hydrochloride) is used extensively in scientific research, particularly in:
Chemistry: As a reference standard for analytical methods.
Biology: Studying its interaction with opioid receptors.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Developing new synthetic routes and production methods.
作用机制
The mechanism of action of N-(3C-B-fly) Fentanyl (hydrochloride) involves its binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and euphoric effects. The primary molecular targets are the mu-opioid receptors, which mediate most of the compound’s effects.
相似化合物的比较
Similar Compounds
- N-(2C-B-fly) Fentanyl (hydrochloride)
- N-(4C-B-fly) Fentanyl (hydrochloride)
- N-(3C-B-fly) Fentanyl (free base)
Uniqueness
N-(3C-B-fly) Fentanyl (hydrochloride) is unique due to its specific structural modifications, which confer distinct pharmacological properties. Compared to other fentanyl analogs, it may exhibit different binding affinities and efficacies at opioid receptors, making it a valuable tool for research.
If you have any more questions or need further details, feel free to ask!
属性
分子式 |
C27H34BrClN2O3 |
|---|---|
分子量 |
549.9 g/mol |
IUPAC 名称 |
N-[1-[1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C27H33BrN2O3.ClH/c1-3-24(31)30(19-7-5-4-6-8-19)20-9-13-29(14-10-20)18(2)17-23-21-11-15-33-27(21)25(28)22-12-16-32-26(22)23;/h4-8,18,20H,3,9-17H2,1-2H3;1H |
InChI 键 |
NDCJJLCTCCTRGR-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C1CCN(CC1)C(C)CC2=C3CCOC3=C(C4=C2OCC4)Br)C5=CC=CC=C5.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



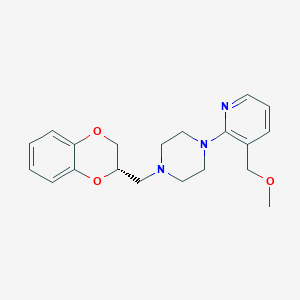
![2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol](/img/structure/B10817427.png)
![[(1R,3R,4R,6S,9R)-4-Hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817429.png)
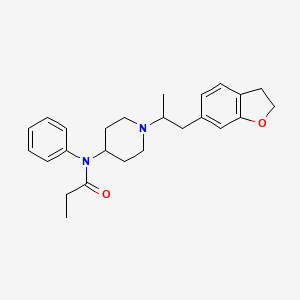
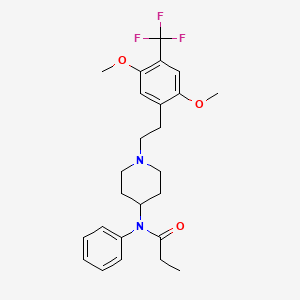

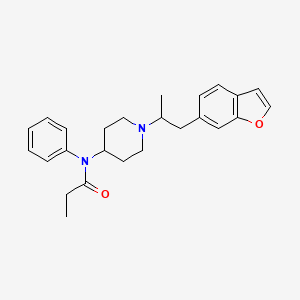


![4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol](/img/structure/B10817487.png)
![[(1S,3R,21R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817495.png)
![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate](/img/structure/B10817504.png)
